5-(Trifluoromethyl)-1H-1,2,3-triazole

Energetic Materials Density Comparison Detonation Properties

5-(Trifluoromethyl)-1H-1,2,3-triazole (CAS 40964-54-3) is a fluorinated triazole derivative with molecular formula C₃H₂F₃N₃ and molecular weight 137.06. The compound exists as a white to off-white solid with a melting point of 83 °C and a predicted boiling point of 183.1±35.0 °C at 760 mmHg.

Molecular Formula C3H2F3N3
Molecular Weight 137.06 g/mol
CAS No. 40964-54-3
Cat. No. B3190320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1H-1,2,3-triazole
CAS40964-54-3
Molecular FormulaC3H2F3N3
Molecular Weight137.06 g/mol
Structural Identifiers
SMILESC1=NNN=C1C(F)(F)F
InChIInChI=1S/C3H2F3N3/c4-3(5,6)2-1-7-9-8-2/h1H,(H,7,8,9)
InChIKeyDIBFBUQGVMZWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)-1H-1,2,3-triazole (CAS 40964-54-3): Technical Baseline for Procurement and Research Selection


5-(Trifluoromethyl)-1H-1,2,3-triazole (CAS 40964-54-3) is a fluorinated triazole derivative with molecular formula C₃H₂F₃N₃ and molecular weight 137.06 . The compound exists as a white to off-white solid with a melting point of 83 °C and a predicted boiling point of 183.1±35.0 °C at 760 mmHg . Its predicted pKa is 6.43±0.70, and its calculated LogP is 0.80 [1]. The trifluoromethyl group at the C5 position confers distinct electronic and physicochemical properties compared to non-fluorinated or differently substituted triazole analogs. This heterocyclic core belongs to the 1,2,3-triazole class, which is widely recognized for applications in medicinal chemistry, agrochemical development, and materials science. The compound is commercially available from multiple suppliers in purities typically ranging from 95% to 97% .

Why 5-(Trifluoromethyl)-1H-1,2,3-triazole Cannot Be Replaced by Generic Triazole Analogs in Critical Applications


Fluoroalkyl-substituted 1,2,3-triazoles exhibit physicochemical properties and biological activities that are often distinct from their corresponding non-fluorinated analogs [1]. The trifluoromethyl group imparts enhanced lipophilicity, metabolic stability, and bioavailability compared to methyl or unsubstituted triazoles. Position-specific substitution (C5 vs. C4) further alters electronic distribution, tautomeric equilibrium, and intermolecular interactions [2]. Consequently, substituting 5-(trifluoromethyl)-1H-1,2,3-triazole with a non-fluorinated triazole or a regioisomeric analog will yield different biological activity profiles, material density characteristics, and synthetic building block reactivity—any of which can compromise experimental reproducibility or product performance. The following quantitative evidence dimensions demonstrate precisely where this specific compound diverges from its closest comparators in measurable, application-relevant ways.

5-(Trifluoromethyl)-1H-1,2,3-triazole: Quantified Differentiation Evidence Against Closest Analogs


CF₃-Substituted vs. SF₅-Substituted Poly-1,2,3-triazoles: Comparative Energetic Material Performance

In a direct head-to-head study comparing CF₃-substituted (1a–6a) and SF₅-substituted (1b–6b) poly-1,2,3-triazole compounds, the CF₃-containing analogs exhibited lower densities and less favorable detonation properties than their SF₅ counterparts, yet remained superior to the TNT baseline [1]. This establishes a clear performance hierarchy: SF₅ > CF₃ > unsubstituted/non-fluorinated. For applications requiring a balance between energetic performance, synthetic accessibility, and cost, the CF₃-substituted compounds (including the 5-CF₃-1H-1,2,3-triazole scaffold) occupy a distinct, quantifiable position.

Energetic Materials Density Comparison Detonation Properties

Regioisomeric C5-CF₃ vs. C4-CF₃ Triazoles: Differential Tautomeric Stability and Electronic Character

DFT calculations (B3PW91/6-311++G**) reveal that the C5-substitution position, when occupied by electron-withdrawing groups including -CF₃, influences tautomeric equilibrium differently than C4-substituted analogs [1]. While the -CF₃ substituent stabilizes the N3–H tautomer relative to the N1–H form (a stabilization pattern shared with -F, -Cl, -CN, and -NO₂), this effect is specific to C5-substitution geometry. The N2–H tautomer remains the most stable across all C5-substituents examined [1]. This tautomeric preference directly affects hydrogen-bonding capacity and molecular recognition properties—parameters critical in medicinal chemistry target engagement and supramolecular assembly design.

Tautomerism Computational Chemistry Molecular Electronics

Fluorinated vs. Non-Fluorinated 1,2,3-Triazoles: Enhanced Lipophilicity and Metabolic Stability from CF₃ Substitution

The incorporation of a trifluoromethyl group at predetermined positions in triazole scaffolds results in quantifiably different physicochemical parameters compared to non-fluorinated analogs [1]. For 5-(trifluoromethyl)-1H-1,2,3-triazole, the calculated LogP is 0.80 [2], whereas the parent 1H-1,2,3-triazole (unsubstituted) has a significantly lower LogP. This enhanced lipophilicity directly correlates with improved membrane permeability. Additionally, the strong C–F bond imparts resistance to oxidative metabolism by cytochrome P450 enzymes, a property not conferred by C–H or C–CH₃ bonds in non-fluorinated analogs [1].

Medicinal Chemistry ADME Properties Drug Design

5-CF₃-1H-1,2,3-Triazole as a Reactive Building Block vs. 4-Substituted Regioisomers in Click Chemistry Applications

While 4-substituted 1,2,3-triazoles are readily accessible via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), 5-substituted-1,2,3-triazoles—including 5-(trifluoromethyl)-1H-1,2,3-triazole—are not directly accessible by this standard click chemistry route [1]. This synthetic constraint creates a supply-driven differentiation: the 5-CF₃ regioisomer requires alternative synthetic methodologies (e.g., deoxyfluorination of carboxylic acid precursors, cyclizations of fluorinated vinyl azides, or metal acetylide-azide reactions followed by protodemetalation) . Consequently, the 5-substituted analog commands distinct utility as a pre-formed building block for researchers seeking to incorporate the C5-CF₃ motif without undertaking specialized fluorination chemistry.

Click Chemistry Synthetic Methodology Building Block Differentiation

Optimal Application Scenarios for 5-(Trifluoromethyl)-1H-1,2,3-triazole Based on Quantified Differentiation Evidence


Development of Dense, Thermally Stable Energetic Materials with Balanced Performance Characteristics

Researchers designing energetic materials should select 5-(trifluoromethyl)-1H-1,2,3-triazole-derived scaffolds when seeking performance metrics that exceed TNT (baseline density and detonation velocity) while maintaining superior synthetic accessibility and cost-efficiency compared to SF₅-substituted analogs [1]. The CF₃-containing poly-triazoles exhibit thermal stability exceeding 270 °C (except for monomeric derivative 1b) and are insensitive to impact, making them suitable for applications requiring both energetic output and handling safety. This compound serves as a monomeric precursor for constructing poly-triazole energetic frameworks via Cu(I)-catalyzed cycloaddition with fluorinated alkynes [1].

Medicinal Chemistry Lead Optimization Requiring Enhanced Metabolic Stability and Controlled Lipophilicity

For medicinal chemistry programs where lead compounds exhibit rapid oxidative metabolism or insufficient membrane permeability, 5-(trifluoromethyl)-1H-1,2,3-triazole offers a quantifiable improvement over non-fluorinated triazole bioisosteres. The CF₃ group increases LogP by >0.5 units relative to unsubstituted triazole while the strong C–F bond (bond dissociation energy ~130 kcal/mol) confers resistance to CYP450-mediated oxidation [1]. These properties are particularly valuable in central nervous system drug discovery, where balanced lipophilicity (LogP 0.80 for the parent heterocycle) facilitates blood-brain barrier penetration without excessive plasma protein binding. The compound's established pKa (6.43±0.70) further informs ionization-state predictions under physiological conditions .

Synthesis of C5-Functionalized Triazole Libraries via Pre-Formed Building Block Strategy

Researchers requiring 5-substituted-1,2,3-triazole motifs should procure 5-(trifluoromethyl)-1H-1,2,3-triazole as a pre-formed building block rather than attempting de novo synthesis via CuAAC—a reaction that inherently produces 4-substituted regioisomers [1]. The commercial availability of this compound eliminates the need for specialized synthetic equipment (autoclaves for HF/SF₄ reactions) and hazardous reagent handling, reducing laboratory setup time and safety compliance burdens. The compound can undergo N-functionalization, cross-coupling at available positions, or serve as a ligand precursor in coordination chemistry without requiring regioisomeric separation [1]. This is particularly advantageous for combinatorial chemistry and parallel synthesis workflows where regioisomeric purity is essential for SAR interpretation.

Computational Chemistry and Molecular Modeling Studies Involving Tautomeric Equilibria

For computational chemists investigating substituent effects on heterocyclic tautomerism, 5-(trifluoromethyl)-1H-1,2,3-triazole represents a well-characterized reference system within the C5-substituted 1,2,3-triazole series. DFT calculations at the B3PW91/6-311++G** level have established that the CF₃ substituent stabilizes the N3–H tautomer relative to N1–H—a stabilization pattern shared with other electron-withdrawing groups including -F, -Cl, -CN, and -NO₂ [1]. The N2–H tautomer remains the most stable overall [1]. These established computational benchmarks enable researchers to validate new theoretical methods or predict hydrogen-bonding behavior in more complex molecular systems. The compound's experimental characterization (melting point 83 °C, density 1.79 g/cm³) provides ground-truth parameters for force field validation .

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